1-[(4-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Description
Properties
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-3-6-20-22-23-21(25-20)19-13-17-7-4-5-8-18(17)24(19)14-16-11-9-15(2)10-12-16/h4-5,7-13H,3,6,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUSAOARQLMPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The oxadiazole ring can be introduced through cyclization reactions involving appropriate hydrazides and carboxylic acids . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents.
Chemical Reactions Analysis
1-[(4-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Scientific Research Applications
1-[(4-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole involves its interaction with specific molecular targets. The indole nucleus is known to bind with high affinity to various receptors, influencing biological pathways. The oxadiazole ring may contribute to the compound’s ability to inhibit specific enzymes or proteins, leading to its observed biological effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol (Compound A)
1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine (Compound B)
- Structure : Oxadiazole substituted with 4-methylphenyl at position 5 and a primary amine at position 2.
- Synthesis : Synthesized via polyphosphoric acid condensation of p-toluic hydrazide and glycine .
- The amine group enables hydrogen bonding, unlike the propyl group in the target compound, suggesting divergent biological interactions .
Indole Derivatives with Heterocyclic Substituents
5-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1H-indole (Compound C)
- Structure : Indole substituted with methoxy at position 5 and a methylpiperazinyl group at position 3.
- Relevance : Demonstrates how indole derivatives are tailored for receptor selectivity (e.g., serotonin receptors) via polar substituents like piperazine.
- Key Differences :
- The target compound’s oxadiazole and 4-methylbenzyl groups prioritize hydrophobic interactions, whereas Compound C’s piperazine enhances solubility and target affinity .
Biological Activity
Overview
1-[(4-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a synthetic compound belonging to the indole derivatives class, notable for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including antimicrobial and anticancer properties.
Chemical Structure
The compound features an indole core linked to a propyl-substituted oxadiazole ring. The structural formula can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H21N3O |
| CAS Number | 921842-49-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole nucleus is known to bind with high affinity to several receptors, influencing multiple biological pathways. The oxadiazole ring may enhance enzyme inhibition or protein interactions, contributing to the compound's observed effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains.
Case Studies
- Antibacterial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of the compound against various pathogens. Results indicated MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives, demonstrating strong antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis .
- Antifungal Properties : The compound also showed antifungal activity in preliminary assays, suggesting its potential use in treating fungal infections .
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting a promising avenue for therapeutic development.
Comparative Analysis
A comparison with other indole derivatives highlights the unique biological profile of this compound:
| Compound | Biological Activity |
|---|---|
| 1H-indole-2-carboxylic acid | Anti-inflammatory |
| 5-fluoro-1H-indole-2-carboxylic acid | Antiviral activity |
| 1-methyl-1H-indole-3-carboxaldehyde | Synthesis precursor |
The combination of the indole and oxadiazole structures in this compound contributes to its distinct chemical and biological properties.
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- Detailed structure-activity relationship (SAR) analyses.
- In vivo efficacy studies to assess therapeutic potential.
- Exploration of combination therapies with existing antimicrobial agents.
Q & A
Q. Basic Research Focus
- 1H/13C-NMR :
- FT-IR :
- Mass Spectrometry :
How do structural modifications at specific positions (e.g., oxadiazole substituents, indole N-alkylation) influence biological activity, and what SAR principles guide rational design?
Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :
Q. Methodological Guidance :
- Use molecular docking to predict interactions with targets like α-glucosidase or bacterial enzymes .
- Compare with analogs (e.g., 5-(4-methylphenyl)-1,3,4-oxadiazol-2-thiol) to isolate substituent effects .
What computational or crystallographic methods validate the molecular conformation and intermolecular interactions of this compound in solid-state or target-bound forms?
Q. Advanced Research Focus
- SHELX Programs :
- Molecular Dynamics Simulations :
- Simulate ligand-receptor binding (e.g., with BChE or LOX enzymes) to assess stability of interactions over time .
How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Advanced Research Focus
Common Contradictions :
- Discrepancies in IC₅₀ values for enzyme inhibition (e.g., α-glucosidase vs. BChE).
Resolution Strategies : - Standardize assay conditions (e.g., pH, temperature) and validate against reference inhibitors (e.g., acarbose for α-glucosidase) .
- Perform dose-response curves in triplicate to account for batch-to-batch variability in compound purity .
What in vitro and in vivo models are most appropriate for evaluating the compound’s pharmacological potential?
Q. Advanced Research Focus
- Antimicrobial Activity :
- Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains with MIC assays .
- Anti-inflammatory Screening :
- LPS-induced RAW 264.7 macrophage model to measure TNF-α suppression .
- Toxicity Profiling :
- Zebrafish embryo assays for acute toxicity (LC₅₀) and developmental effects .
What are the key challenges in scaling up synthesis while maintaining stereochemical integrity and purity?
Q. Advanced Research Focus
- Critical Issues :
- Oxadiazole ring instability under prolonged heating.
- Racemization at chiral centers during N-alkylation steps.
Solutions :
- Use flow chemistry for precise temperature control during cyclization .
- Employ chiral HPLC to monitor enantiomeric excess during purification .
How does the compound’s reactivity with common biomolecular nucleophiles (e.g., thiols, amines) inform its stability in physiological environments?
Q. Advanced Research Focus
- Thiol Reactivity :
- The oxadiazole’s electron-deficient C-2 position undergoes nucleophilic substitution with glutathione (GSH), potentially limiting bioavailability .
- Mitigation Strategies :
- Introduce electron-donating groups (e.g., methyl) on the oxadiazole to reduce reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
